molecular formula C12H11Cl2NO3 B13950356 1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid CAS No. 672300-80-0

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B13950356
CAS No.: 672300-80-0
M. Wt: 288.12 g/mol
InChI Key: HULYBUGTENRSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a dichlorobenzoyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and reagents to optimize yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The dichlorobenzoyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s biological effects. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of the target compound.

    Pyrrolidine-2-carboxylic acid: The base structure to which the dichlorobenzoyl group is attached.

    Other substituted benzoyl derivatives: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the dichlorobenzoyl group and the pyrrolidine ring, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

672300-80-0

Molecular Formula

C12H11Cl2NO3

Molecular Weight

288.12 g/mol

IUPAC Name

1-(2,6-dichlorobenzoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H11Cl2NO3/c13-7-3-1-4-8(14)10(7)11(16)15-6-2-5-9(15)12(17)18/h1,3-4,9H,2,5-6H2,(H,17,18)

InChI Key

HULYBUGTENRSMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.